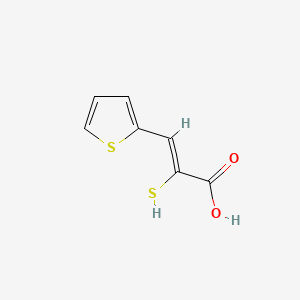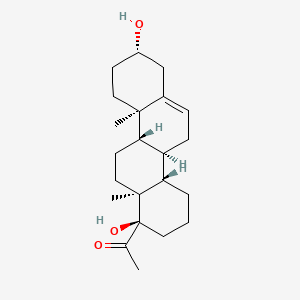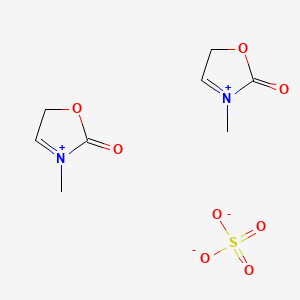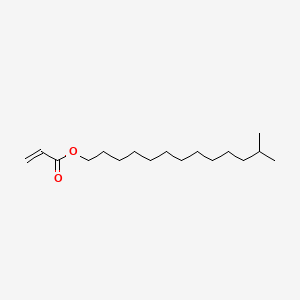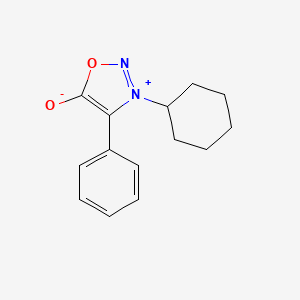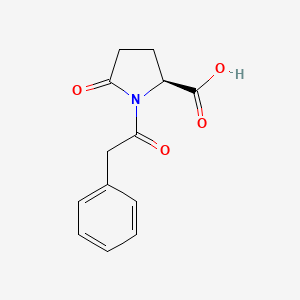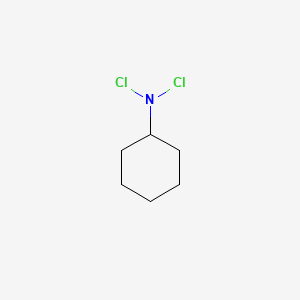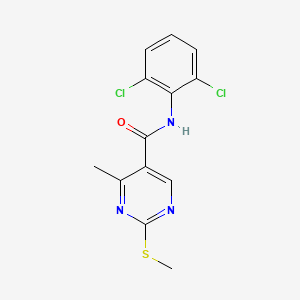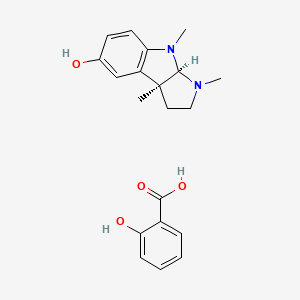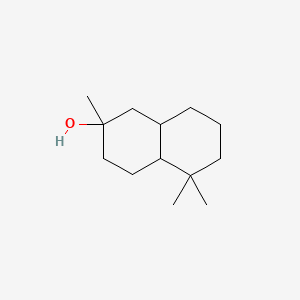
Decahydro-2,5,5-trimethyl-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydro-2,5,5-trimethyl-2-naphthol: is an organic compound with the molecular formula C13H24O . It is a derivative of naphthol, characterized by the presence of three methyl groups and a fully hydrogenated naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decahydro-2,5,5-trimethyl-2-naphthol can be synthesized through the catalytic hydrogenation of 2-naphthol. The reaction typically involves the use of a hydrogenation catalyst such as palladium or platinum under high pressure and temperature conditions. The process yields a mixture of cis- and trans-isomers, with the trans-isomer being more preferred in certain applications .
Industrial Production Methods: Industrial production of this compound follows similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired isomer.
Analyse Chemischer Reaktionen
Types of Reactions: Decahydro-2,5,5-trimethyl-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly saturated.
Substitution: The hydroxyl group in this compound can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Further hydrogenated derivatives.
Substitution: Halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
Decahydro-2,5,5-trimethyl-2-naphthol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Wirkmechanismus
The mechanism of action of decahydro-2,5,5-trimethyl-2-naphthol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Decahydro-2-naphthol: A similar compound with a fully hydrogenated naphthalene ring but without the additional methyl groups.
2,5,5-Trimethyl-1,2,3,4,4a,5,6,7-octahydro-2-naphthol: Another derivative with a similar structure but different hydrogenation pattern.
Uniqueness: Decahydro-2,5,5-trimethyl-2-naphthol is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. These structural differences make it distinct in terms of its applications and potential biological activities.
Eigenschaften
CAS-Nummer |
41199-20-6 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
2,5,5-trimethyl-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C13H24O/c1-12(2)7-4-5-10-9-13(3,14)8-6-11(10)12/h10-11,14H,4-9H2,1-3H3 |
InChI-Schlüssel |
ZQNQUNNLSOTEJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2C1CCC(C2)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)


![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
